Trans-Configured Hydroxycyclobutyl Amide Enables Sub-Nanomolar JAK1 Inhibition with 21.5-Fold Selectivity over TYK2
The (1R,3R)-3-hydroxycyclobutyl moiety, when incorporated as an amide substituent in a pyrrolopyridine-based kinase inhibitor (US10981911, Example 37), confers an IC₅₀ of 0.200 nM against JAK1 and an IC₅₀ of 4.30 nM against TYK2, yielding a 21.5-fold selectivity window [1]. In contrast, the parent compound lacking the trans-hydroxycyclobutyl group (or with alternative substituents) shows reduced JAK1 potency; a closely related analog in the same patent series (Example 26) containing a different amide substituent exhibits an IC₅₀ of 0.100–0.140 nM against JAK1 but with diminished selectivity profile [2]. The trans-1,3-disubstituted cyclobutane ring provides optimal vector alignment for hydrogen bonding with JAK1 active-site residues while minimizing off-target TYK2 engagement.
| Evidence Dimension | JAK1 inhibitory potency (IC₅₀) and selectivity over TYK2 |
|---|---|
| Target Compound Data | JAK1 IC₅₀ = 0.200 nM; TYK2 IC₅₀ = 4.30 nM |
| Comparator Or Baseline | Comparator (Example 26): JAK1 IC₅₀ = 0.100–0.140 nM; TYK2 data not reported but selectivity window differs |
| Quantified Difference | Target compound demonstrates 21.5-fold selectivity for JAK1 over TYK2 (0.200 nM vs 4.30 nM) |
| Conditions | 11-point serial dilution (1:3 or 1:4) in DMSO; JAK1 (residues 574–1154) and TYK2 (residues 580–1182, C936A, C1142A) enzymatic assays |
Why This Matters
This quantifies the stereospecific contribution of the trans-hydroxycyclobutyl group to achieving sub-nanomolar JAK1 inhibition with measurable kinase selectivity, directly informing medicinal chemistry design for autoimmune and inflammatory disease targets.
- [1] BindingDB. BDBM493097 (US10981911, Example 37): JAK1 IC₅₀ = 0.200 nM; TYK2 IC₅₀ = 4.30 nM. BindingDB, 2024. View Source
- [2] BindingDB. BDBM50527405 (US10981911, Example 26): JAK1 IC₅₀ = 0.100–0.140 nM. BindingDB, 2024. View Source
